5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Lipophilicity LogP Physicochemical properties

5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-23-8) is a synthetic fluorinated biquinoline derivative belonging to the dihydroquinolin-2-one subclass. Its molecular formula is C20H16F2N2O with a molecular weight of 338.35 g/mol, and it is commercially available at a standard purity of 97% from specialty chemical suppliers, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C20H16F2N2O
Molecular Weight 338.3 g/mol
CAS No. 918646-23-8
Cat. No. B12903698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS918646-23-8
Molecular FormulaC20H16F2N2O
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C2=C1C(=CC(=C2)F)F)C3=CC4=CC=CC=C4N=C3)C
InChIInChI=1S/C20H16F2N2O/c1-20(2)10-18(25)24(17-9-13(21)8-15(22)19(17)20)14-7-12-5-3-4-6-16(12)23-11-14/h3-9,11H,10H2,1-2H3
InChIKeyIJNDNJSCBARMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-23-8): Chemical Identity, Class, and Procurement Baseline


5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-23-8) is a synthetic fluorinated biquinoline derivative belonging to the dihydroquinolin-2-one subclass . Its molecular formula is C20H16F2N2O with a molecular weight of 338.35 g/mol, and it is commercially available at a standard purity of 97% from specialty chemical suppliers, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound features a 5,7-difluoro substitution on the quinolin-2-one ring and a 4,4-dimethyl substitution, distinguishing it from closely related mono-fluorinated, non-fluorinated, and alternatively methylated analogs within the [1,3'-biquinolin]-2-one series .

Why Generic Substitution Fails for 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one: Fluorination Pattern and Physicochemical Consequences


Within the [1,3'-biquinolin]-2-one series, even minor changes in substitution pattern produce measurable shifts in physicochemical properties that preclude simple interchangeability. The 5,7-difluoro arrangement in CAS 918646-23-8 confers a distinct LogP of 4.924 and a polar surface area (PSA) of 33.2 Ų , values that would be altered by removal or relocation of either fluorine atom. Published structure–activity relationship (SAR) studies on fluorinated bisquinolines have demonstrated that the number and position of fluorine substituents directly modulate target binding geometry and biological potency [1]. Consequently, substituting this compound with the 7-fluoro mono-fluorinated analog (CAS 918646-10-3), the 5-methyl analog (CAS 918646-27-2), or the fully unsubstituted parent (CAS 918645-74-6) would yield a molecule with different lipophilicity, hydrogen-bonding capacity, and metabolic stability—any of which could alter experimental outcomes in target-engagement or cellular assays .

Quantitative Differentiation Evidence for 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-23-8) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 5,7-Difluoro vs. Unsubstituted Parent Biquinolinone

The 5,7-difluoro substitution elevates the calculated LogP to 4.924 compared to the unsubstituted parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-74-6), for which the removal of both fluorine atoms and the 4,4-dimethyl group is expected to reduce LogP substantially. The LogP of the target compound falls within a range associated with improved membrane permeability while remaining below thresholds linked to poor aqueous solubility. This measured lipophilicity is a direct consequence of the dual fluorine and gem-dimethyl substitution, providing a quantifiable physicochemical differentiation parameter for procurement specification .

Lipophilicity LogP Physicochemical properties Drug-likeness

Polar Surface Area (PSA) Differentiation as a Descriptor of Hydrogen-Bonding Capacity

The target compound has a calculated topological polar surface area (TPSA) of 33.20 Ų . This value reflects the contribution of the carbonyl oxygen and the two ring nitrogen atoms. In contrast, analogs bearing additional or fewer heteroatom substituents would exhibit altered PSA values. For instance, the mono-fluoro analog 7-fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-10-3, C20H17FN2O) shares the same heteroatom count but differs in electron distribution due to the single fluorine, potentially altering effective PSA. A PSA below 60 Ų is generally associated with favorable oral absorption, and the measured value places this compound well within that range .

Polar surface area Hydrogen bonding Oral bioavailability prediction Physicochemical profiling

Batch-Level Purity Specification and Multi-Method QC Documentation

The compound is supplied at a standard purity of 97% with batch-specific QC data including NMR, HPLC, and GC analyses, as documented by Bidepharm (Catalog No. BD641399) . This multi-method QC package enables verification of both structural identity (NMR) and chemical purity (HPLC, GC), providing a higher level of lot-to-lot confidence than single-method purity determination. The 97% purity specification, while typical for research-grade chemicals in this series, is explicitly documented with traceable analytical data, supporting reproducibility in biochemical and cellular assays where impurities above 3% could confound dose–response measurements.

Purity specification Quality control NMR HPLC GC Procurement standard

Class-Level Evidence: Fluorinated Bisquinoline SAR and Target Engagement Potential

Although no direct head-to-head biological activity comparison data were identified for CAS 918646-23-8 against its closest analogs in a single published study, class-level SAR evidence from fluorinated bisquinoline research demonstrates that fluorine substitution pattern has a major impact on drug–target interaction geometry and in vivo antimalarial potency [1]. Specifically, the inclusion and positioning of fluorine substituents on bisquinoline scaffolds were shown to alter binding conformation at the heme receptor, directly affecting biological activity [1]. Furthermore, bis-quinolinyl compounds have been validated as inhibitors of Bacillus anthracis lethal factor, establishing the broader pharmacological relevance of the scaffold [2]. By extension, the 5,7-difluoro arrangement in CAS 918646-23-8 is expected to produce a distinct target-engagement profile compared to the 7-fluoro or non-fluorinated analogs, though quantitative IC50 or Ki data for this specific compound remain unavailable at the time of this analysis.

Fluorinated bisquinoline Structure–activity relationship Antimalarial Heme receptor Class-level inference

Recommended Application Scenarios for 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-23-8) Based on Current Evidence


Structure–Activity Relationship (SAR) Studies on Fluorinated Bisquinoline Scaffolds

This compound is best deployed as a late-stage SAR probe in programs exploring the impact of 5,7-difluoro substitution on bisquinoline target engagement. The validated class-level activity of bisquinoline scaffolds against heme receptors and anthrax lethal factor [1][2] supports its inclusion in comparative screening panels alongside the 7-fluoro analog (CAS 918646-10-3) and the 5-methyl analog (CAS 918646-27-2) to deconvolute the contributions of individual fluorine atoms to potency and selectivity.

Physicochemical Property Benchmarking in Membrane-Permeability Assays

With a calculated LogP of 4.924 and a PSA of 33.20 Ų, this compound serves as a reference standard for calibrating permeability assays (e.g., PAMPA or Caco-2) within the biquinolinone chemical space . Researchers seeking to correlate fluorination pattern with passive membrane diffusion can use the documented physicochemical parameters as a procurement specification to ensure lot consistency.

Computational Chemistry and Molecular Modeling Studies

The 5,7-difluoro substitution pattern provides a defined electrostatic and steric profile suitable for docking studies and molecular dynamics simulations targeting DHFR, heme-binding proteins, or other bisquinoline-interacting targets [1][2]. The availability of batch-specific NMR data ensures that the modeled structure matches the physical sample, reducing the risk of in silico–in vitro discrepancy due to mis-assigned tautomeric or isomeric forms.

Method Development and Analytical Reference Standard Qualification

The multi-method QC package (NMR, HPLC, GC) provided with the 97% purity specification makes this compound suitable as a system-suitability reference for developing HPLC or LC-MS methods intended to separate closely related biquinolinone analogs. The compound can serve as a retention-time marker for the 5,7-difluoro-substituted subclass in impurity profiling or stability-indicating method validation.

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